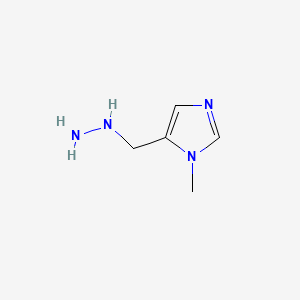

![molecular formula C17H22ClN3O2 B1372214 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride CAS No. 1185294-61-4](/img/structure/B1372214.png)

4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Descripción general

Descripción

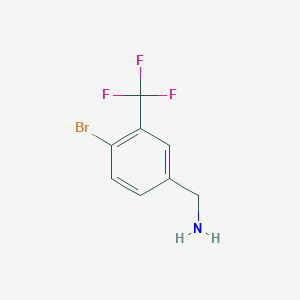

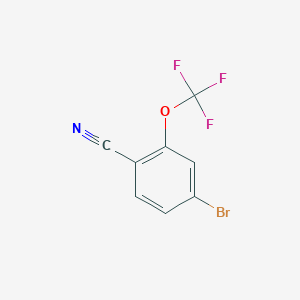

4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a chemical compound used for proteomics research . Its molecular formula is C17H22ClN3O2 .

Molecular Structure Analysis

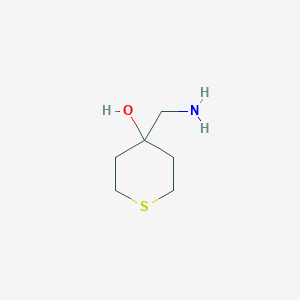

The molecular structure of this compound consists of a cyclohexyl group, a methylamino group, a benzaldehyde group, and an oxadiazol ring . The exact structure can be determined using techniques like NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.828 Da and a monoisotopic mass of 335.140045 Da . Other physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Aplicaciones Científicas De Investigación

Subheading Anti-inflammatory Potential

The chemical compound has been investigated for its potential in synthesizing new anti-inflammatory agents. For instance, derivatives such as 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters demonstrated moderate anti-inflammatory activity at certain dosages, comparable to the standard anti-inflammatory drug indomethacin (Tozkoparan, Ertan, Kelicen & Demirdamar, 1999).

Vasodilator Responses to Soluble Guanylyl Cyclase Activator

Subheading Vasodilator Activity in Pulmonary and Systemic Vascular Beds

Further research explored the compound's role in vasodilation, specifically analyzing its reactions under various conditions like elevated tone induced by thromboxane mimic U-46619 or NO synthesis inhibition. The compound exhibited vasodilator activity in both pulmonary and systemic vascular beds, suggesting potential uses in addressing certain cardiovascular conditions (Pankey et al., 2011).

Hemoglobin Adducts from Peroxidative Oxidation

Subheading Bioactivation Pathway and Genotoxic Intermediate Formation

Investigations into hemoglobin adduct formation from metabolites of the compound indicate a bioactivation pathway through peroxidative oxidation, leading to genotoxic reactive intermediates. This insight is crucial for understanding the compound's potential toxicity and interaction with biological systems (Kautiainen, Wachtmeister & Ehrenberg, 1998).

Phase 1 Evaluation for Safety and Dosimetry

Subheading Clinical Safety and Dosimetry Assessment

A Phase 1 clinical evaluation of a radiotracer related to the compound showed no adverse events, providing crucial data on safety, dosimetry, and biodistribution. This forms a basis for further clinical research and potential diagnostic applications (Brier et al., 2022).

Anticancer Activity and Histopathology Correlation

Subheading Anticancer Potential and Liver Histopathology

A series of 2, 5-disubstituted 1, 3, 4-Oxadiazole derivatives were synthesized and tested for anticancer activity against Ehrlich Ascites Carcinoma in mice, showing significant anticancer activity and indicating potential for further development of related compounds. Histopathological analysis also suggested a protective effect on liver tissue architecture damaged by EAC (Roy, Bajaj, Maity & Singh, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[5-[[cyclohexyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2.ClH/c1-20(15-5-3-2-4-6-15)11-16-18-17(19-22-16)14-9-7-13(12-21)8-10-14;/h7-10,12,15H,2-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZDTSDJIKREMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)